molecular formula C22H19N3O2S B11602900 3-amino-6-(4-methoxyphenyl)-N-(2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-6-(4-methoxyphenyl)-N-(2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11602900
M. Wt: 389.5 g/mol
InChI Key: WHRVXUHMQZCGCD-UHFFFAOYSA-N
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Description

3-amino-6-(4-methoxyphenyl)-N-(2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound belonging to the thienopyridine class This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, substituted with amino, methoxyphenyl, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-(4-methoxyphenyl)-N-(2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a thiophene precursor under acidic or basic conditions.

    Substitution Reactions: Introduction of the amino group at the 3-position and the methoxyphenyl group at the 6-position can be performed using nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with 2-methylphenylamine under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.

    Purification: Employing advanced purification techniques like recrystallization, chromatography, and distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted thienopyridine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.

Biology

Biologically, compounds of this class are often investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents. Their ability to interact with biological macromolecules makes them candidates for drug development.

Medicine

In medicinal chemistry, 3-amino-6-(4-methoxyphenyl)-N-(2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide may be explored for its therapeutic potential in treating various diseases, including cancer, inflammation, and infectious diseases.

Industry

Industrially, such compounds can be used in the development of new materials, including organic semiconductors and light-emitting diodes (LEDs), due to their electronic properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target protein, leading to therapeutic effects.

Properties

Molecular Formula

C22H19N3O2S

Molecular Weight

389.5 g/mol

IUPAC Name

3-amino-6-(4-methoxyphenyl)-N-(2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C22H19N3O2S/c1-13-5-3-4-6-17(13)24-21(26)20-19(23)16-11-12-18(25-22(16)28-20)14-7-9-15(27-2)10-8-14/h3-12H,23H2,1-2H3,(H,24,26)

InChI Key

WHRVXUHMQZCGCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=C(C=C4)OC)N

Origin of Product

United States

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